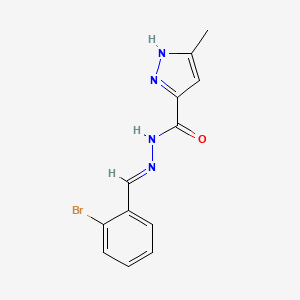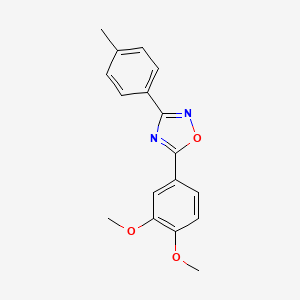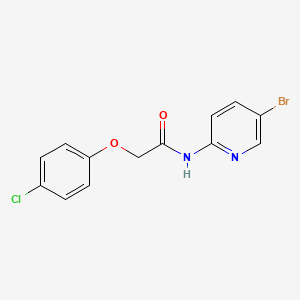![molecular formula C26H28N2O4 B5559251 2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)
2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinones are a class of compounds known for their wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities. They are synthesized through various methods, including cyclization of NO-1886 derivatives and reactions of 2-aminobenzohydrazides with Schiff bases. These compounds have been extensively studied for their structure-activity relationships, particularly in the context of their hypolipidemic and analgesic properties (Kurogi et al., 1996).
Synthesis Analysis
The synthesis of quinazolinones involves several key steps, including the cyclization of NO-1886 derivatives and the reaction of 2-aminobenzohydrazides with Schiff bases. These methods yield various quinazolinone derivatives with significant biological activities, such as hypolipidemic and analgesic effects (Kurogi et al., 1996).
Molecular Structure Analysis
Quinazolinones' molecular structure is critical to their function. For example, the introduction of methoxy groups at specific positions on the quinazolinone ring system significantly impacts their hypolipidemic activity. The highest activity is observed with substitutions at the 3-position by a methyl or benzyl group (Kurogi et al., 1996).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, leading to a broad spectrum of biological activities. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases, followed by KMnO4 oxidation, results in the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, showcasing their versatile chemical reactivity (Reddy et al., 1986).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility and melting points, are influenced by their molecular structure. For instance, the presence of methoxy groups and specific substitutions can affect these properties, which in turn, impact their biological activities and pharmaceutical applications.
Chemical Properties Analysis
Quinazolinones exhibit a wide range of chemical properties, including the ability to act as ligands for metal ions, which can lead to the development of new materials with unique photophysical properties. These chemical properties are essential for the compound's biological activities and potential applications in medicinal chemistry (Anthony, 2012).
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Quinazolinones have been evaluated for their antioxidant properties, revealing that specific substituents at position 2 of the quinazolinone scaffold significantly influence their antioxidant activity. The presence of hydroxyl groups in addition to methoxy substituents enhances antioxidant activity, and certain derivatives exhibit metal-chelating properties (Janez Mravljak et al., 2021).
Hypolipidemic Activities
Novel quinazolinones have been synthesized and shown to lower triglyceride and total cholesterol levels, indicating their potential as hypolipidemic agents. The structure-activity relationship of these compounds suggests that specific substitutions enhance their hypolipidemic activity (Y. Kurogi et al., 1996).
Analgesic Activity
Certain quinazolinone derivatives have been synthesized and demonstrated significant analgesic activity, suggesting their application in pain management research (Osarumwense Peter Osarodion, 2023).
Corrosion Inhibition
Quinazolinone derivatives have also been explored as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the understanding of their application in material science and engineering (N. Errahmany et al., 2020).
Photophysical Properties
The synthesis and investigation of substituted quinazolinone derivatives and their complexes have revealed significant insights into their photophysical properties. These findings are valuable for the development of novel optical materials and sensors (T. N. Moshkina et al., 2021).
Eigenschaften
IUPAC Name |
2-[4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl]-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-4-14-28-25(27-23-11-6-5-10-22(23)26(28)29)18-12-13-24(31-3)19(15-18)17-32-21-9-7-8-20(16-21)30-2/h5-13,15-16,25,27H,4,14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYILXTIHIFNPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)COC4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-Methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)

![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)





![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)
![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)
![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)